Naftifine

Vue d'ensemble

Description

La Naftifine est un agent antifongique synthétique à large spectre appartenant à la classe des allylamine. Elle est principalement utilisée pour le traitement topique des infections fongiques telles que la teigne du pied, la teigne crurale et la teigne corporelle, qui sont causées par des organismes comme Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans et Epidermophyton floccosum . La this compound a été développée pour la première fois au Sandoz Research Institute à Vienne, en Autriche .

Applications De Recherche Scientifique

Naftifine has several scientific research applications, including:

Chemistry: Used as a model compound in the study of allylamine antifungals and their synthesis.

Biology: Investigated for its effects on fungal cell membranes and sterol biosynthesis.

Medicine: Widely used in the treatment of dermatophytic infections and studied for its potential in treating other fungal infections.

Industry: Employed in the formulation of topical antifungal creams and gels

Mécanisme D'action

Target of Action

Naftifine, an antifungal agent, primarily targets a broad spectrum of organisms including Trichophyton rubrum , Trichophyton mentagrophytes , Trichophyton tonsurans , Epidermophyton floccosum , and Microsporum canis , Microsporum audouini , and Microsporum gypseum . These organisms are responsible for various fungal infections such as tinea pedis, tinea cruris, and tinea corporis .

Mode of Action

This compound interferes with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition results in decreased amounts of sterols, especially ergosterol , and a corresponding accumulation of squalene in the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to a shortage of ergosterol required for the formation of fungal cell membranes . This results in an accumulation of squalene, which can lead to damage of the fungal cell membranes .

Pharmacokinetics

This compound is almost completely metabolized in the human body, with a half-life of approximately 2-3 days .

Result of Action

The inhibition of squalene 2,3-epoxidase by this compound leads to a decrease in the synthesis of ergosterol, the primary sterol within the fungal membrane . This results in an increased accumulation of squalene in the cells . The shortage of ergosterol disrupts the formation of fungal cell membranes, leading to the death of the fungal cells .

Analyse Biochimique

Biochemical Properties

Naftifine plays a crucial role in biochemical reactions by inhibiting the enzyme squalene 2,3-epoxidase. This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene 2,3-epoxidase, this compound disrupts the production of ergosterol, leading to an accumulation of squalene within the fungal cells. This disruption compromises the integrity of the fungal cell membrane, ultimately resulting in cell death . This compound interacts with various biomolecules, including enzymes and proteins involved in sterol biosynthesis, highlighting its targeted biochemical action.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, this compound’s inhibition of squalene 2,3-epoxidase leads to a depletion of ergosterol and an accumulation of squalene, which disrupts cell membrane integrity and function . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to fungal cell death. This compound’s selective action on fungal cells minimizes its impact on human cells, making it an effective and safe antifungal agent for topical use.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of the enzyme squalene 2,3-epoxidase. This inhibition prevents the conversion of squalene to squalene epoxide, a precursor in the ergosterol biosynthesis pathway . The resulting accumulation of squalene and depletion of ergosterol disrupts the fungal cell membrane, leading to increased membrane permeability and cell death. This compound’s selective inhibition of fungal squalene 2,3-epoxidase ensures its targeted action against fungal cells while sparing human cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained antifungal activity over extended periods . Studies have shown that this compound maintains its efficacy in inhibiting fungal growth and disrupting cell membranes over time, with minimal degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown consistent antifungal effects, with no significant loss of potency or development of resistance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth and eradicates infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including skin irritation and systemic toxicity. Studies have identified threshold doses beyond which this compound’s adverse effects outweigh its therapeutic benefits, emphasizing the importance of appropriate dosing in clinical use.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. By inhibiting squalene 2,3-epoxidase, this compound disrupts the conversion of squalene to squalene epoxide, leading to an accumulation of squalene and a depletion of ergosterol . This disruption affects the overall metabolic flux within fungal cells, altering metabolite levels and compromising cell viability. This compound’s targeted action on the sterol biosynthesis pathway underscores its efficacy as an antifungal agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . Once applied topically, this compound penetrates the stratum corneum and reaches the site of infection. Its lipophilic nature facilitates its accumulation in the lipid-rich environment of fungal cell membranes, enhancing its antifungal activity. This compound’s distribution within tissues ensures its localized action, minimizing systemic exposure and potential side effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . The compound’s lipophilic properties enable it to integrate into the lipid bilayer of the cell membrane, disrupting its structure and function. This compound’s selective targeting of fungal cell membranes ensures its efficacy in eradicating fungal infections while minimizing its impact on human cells.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

Le chlorhydrate de naftifine peut être synthétisé en utilisant le chlorhydrate de N-méthyl-1-naphtyl méthylamine comme matière de départ. La synthèse implique une réaction de condensation en présence d'un solvant éther organique, de carbonate de métal alcalin et d'un catalyseur. La réaction est effectuée à une température appropriée pour produire du chlorhydrate de this compound brut, qui est ensuite purifié par recristallisation . Une autre méthode implique l'utilisation de l'acide 1-naphtoïque comme matière de départ, qui réagit avec la méthylamine en présence de chlorure de sulfoxyde (SOCl2) pour former le chlorhydrate de this compound .

Méthodes de Production Industrielle

La production industrielle du chlorhydrate de this compound suit des voies synthétiques similaires mais est optimisée pour un rendement plus élevé, un coût plus faible et une adaptation à la production à grande échelle. Le processus implique la participation directe du chlorhydrate de N-méthyl-1-naphtyl méthylamine dans la réaction sans la nécessité d'une purification alcaline gratuite, ce qui le rend plus efficace et rentable .

Analyse Des Réactions Chimiques

Types de Réactions

La Naftifine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.

Substitution : La this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des propriétés antifongiques modifiées. Ces dérivés sont souvent étudiés pour leur efficacité accrue et leurs effets secondaires réduits .

Applications de la Recherche Scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle dans l'étude des antifongiques d'allylamine et de leur synthèse.

Biologie : Étudiée pour ses effets sur les membranes cellulaires fongiques et la biosynthèse des stérols.

Médecine : Largement utilisée dans le traitement des infections dermatophytiques et étudiée pour son potentiel dans le traitement d'autres infections fongiques.

Industrie : Employée dans la formulation de crèmes et de gels antifongiques topiques

Mécanisme d'Action

La this compound exerce ses effets antifongiques en inhibant l'enzyme squalène 2,3-époxidase, qui est cruciale pour la biosynthèse des stérols chez les champignons. Cette inhibition conduit à une diminution des taux d'ergostérol et à une accumulation de squalène dans les cellules fongiques, perturbant la membrane cellulaire et provoquant finalement la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés Similaires

Terbinafine : Un autre antifongique d'allylamine avec un mécanisme d'action similaire.

Buténafine : Un antifongique de benzylamine avec un spectre d'activité plus large.

Tolnaftate : Un antifongique thiocarbamate utilisé pour des indications similaires.

Unicité de la Naftifine

La this compound est unique en raison de sa triple action : propriétés antifongiques, antibactériennes et anti-inflammatoires. Elle présente une activité fongicide contre les dermatophytes et les moisissures, et une activité fongistatique contre les levures . De plus, la capacité de la this compound à inhiber la squalène 2,3-époxidase la rend très efficace pour perturber les membranes cellulaires fongiques .

Propriétés

IUPAC Name |

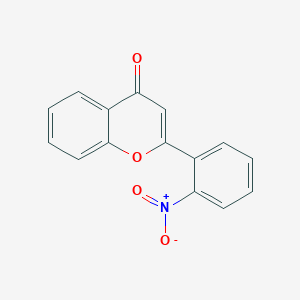

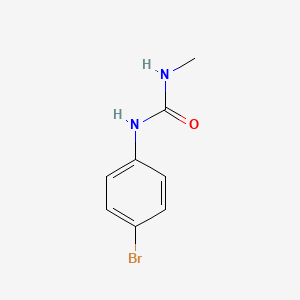

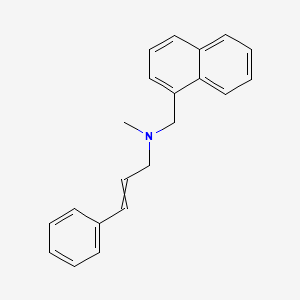

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048545 | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65472-88-0 | |

| Record name | Naftifine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftifine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFTIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of naftifine?

A: this compound is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]

Q2: Does this compound have any other effects besides its antifungal activity?

A: Yes, in addition to its fungicidal action, this compound also exhibits anti-inflammatory properties. [, , ] Studies have shown that this compound can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of this compound in treating fungal skin infections. [, , ]

Q3: How quickly does this compound exert its antifungal effects?

A: this compound demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]

Q4: What is the chemical structure of this compound?

A: this compound is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.

Q6: What is the stability of this compound in different formulations?

A: this compound's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]

Q7: What types of fungal infections can this compound treat?

A: this compound is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of this compound cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]

Q8: How does the efficacy of this compound compare to other antifungal agents?

A: this compound has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]

Q9: How does this compound penetrate the skin to reach the site of infection?

A: this compound's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]

Q10: Is there evidence of resistance development to this compound?

A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to this compound. [] This suggests a low potential for resistance development with this compound, which is a positive attribute for its long-term use.

Q11: What is the safety profile of this compound?

A: this compound is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]

Q12: How is this compound metabolized in the body?

A: After either oral or topical administration, this compound undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []

Q13: How is this compound excreted from the body?

A: Following metabolism, this compound and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []

Q14: What strategies are being explored to enhance the delivery of this compound?

A: Researchers are actively investigating novel drug delivery systems to improve this compound's penetration into the skin and target specific areas of infection. [, , , ] These include:

- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of this compound compared to conventional formulations. [, ]

- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing this compound, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []

- Electrospun Nanofibers: this compound-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []

Q15: What analytical techniques are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure this compound concentrations in plasma. [] For the analysis of this compound metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.

Q16: What are potential future research directions for this compound?

A16: Ongoing research continues to explore and optimize this compound's therapeutic potential. Key areas of focus include:

- Combination therapies: Investigating the synergistic effects of this compound with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []

- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile](/img/structure/B1207881.png)